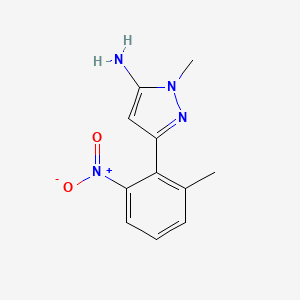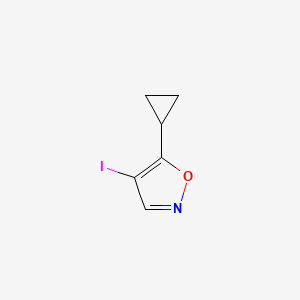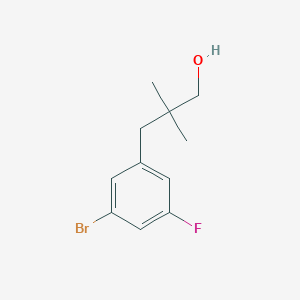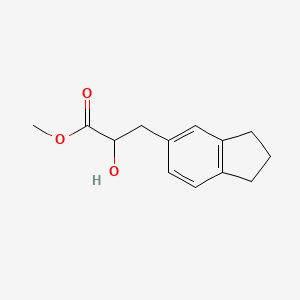![molecular formula C8H20Cl2N2O B13592718 Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride](/img/structure/B13592718.png)
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is a white solid that is often used in various scientific research applications. The compound is known for its unique structure, which includes a morpholine ring, a propyl chain, and a methylamine group, making it a versatile molecule in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and 3-chloropropylamine.
Alkylation Reaction: Morpholine is reacted with 3-chloropropylamine in the presence of a base such as sodium hydroxide to form 3-(morpholin-3-yl)propylamine.
Methylation: The resulting 3-(morpholin-3-yl)propylamine is then methylated using methyl iodide or methyl chloride in the presence of a base like potassium carbonate.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the alkylation and methylation reactions.
Purification: Employing techniques such as crystallization and recrystallization to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antiarrhythmic and anticonvulsant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including neurotransmitter release and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride can be compared with other similar compounds:
N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride: Similar structure but different pharmacological properties.
3-Methyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione: Contains a purine ring, used in different therapeutic applications.
[(3-Methylthiophen-2-yl)methyl][3-(morpholin-4-yl)propyl]amine hydrochloride: Contains a thiophene ring, used in different chemical reactions.
This compound stands out due to its unique combination of a morpholine ring and a propyl chain, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H20Cl2N2O |
|---|---|
Molekulargewicht |
231.16 g/mol |
IUPAC-Name |
N-methyl-3-morpholin-3-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-9-4-2-3-8-7-11-6-5-10-8;;/h8-10H,2-7H2,1H3;2*1H |
InChI-Schlüssel |
WCTUOMDJKQETEX-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC1COCCN1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


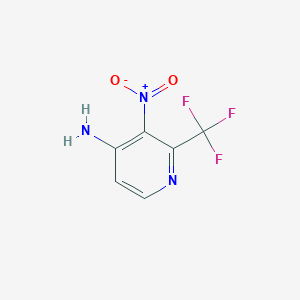

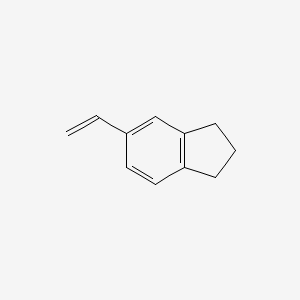
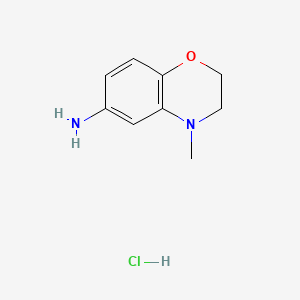
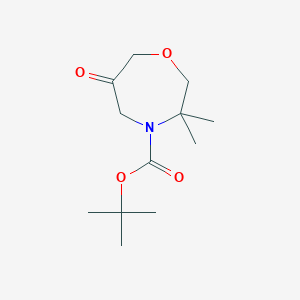

![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)

